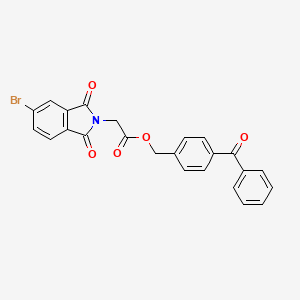![molecular formula C15H15BrN2OS B4764783 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4764783.png)
1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine, also known as BTPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential scientific research applications, particularly in the field of neuroscience. In
Wirkmechanismus
1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine binds to the 5-HT1A and 5-HT1B receptors in the brain, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, particularly serotonin, which plays a crucial role in the regulation of mood and anxiety. 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine also has an affinity for dopamine receptors, which may contribute to its potential antipsychotic effects.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine can induce anxiolytic and antidepressant-like effects in animal models. It has also been found to have antipsychotic properties, suggesting its potential use in the treatment of schizophrenia. 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine has been shown to increase serotonin and dopamine release in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine has several advantages for lab experiments, including its high purity and selectivity for specific receptors. However, its limited solubility in water may pose challenges for certain experiments. Additionally, its potential side effects and toxicity must be carefully evaluated before use in animal or human studies.
Zukünftige Richtungen
Future research on 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could explore the underlying mechanisms of 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine's therapeutic effects, particularly its interactions with other neurotransmitter systems. The development of more soluble forms of 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine could also expand its potential use in lab experiments and clinical applications.
Conclusion
In conclusion, 1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine shows promise as a potential treatment for various neurological disorders. Its selective targeting of specific serotonin and dopamine receptors, along with its anxiolytic, antidepressant, and antipsychotic effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT1B receptors. These receptors are involved in the regulation of mood, anxiety, and stress response, making them promising targets for drug development.
Eigenschaften
IUPAC Name |
(4-bromothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-12-10-14(20-11-12)15(19)18-8-6-17(7-9-18)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFPNJTFZASHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4764709.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4764711.png)
![4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4764729.png)
![diethyl 5-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764731.png)
![2-(2,4-dichlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4764750.png)
![1-[3-({[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4764758.png)
![N-[2-(4-hydroxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4764763.png)
![1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4764769.png)
![5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4764770.png)
![1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride](/img/structure/B4764786.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4764792.png)
![methyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764804.png)